1-({2-[4-(Trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetyl)piperidine-3-carboxylic acid
Description
1-({2-[4-(Trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetyl)piperidine-3-carboxylic acid is a heterocyclic compound featuring a piperidine ring fused with a thiazole moiety. The structure includes a trifluoromethoxy-substituted phenyl group attached to the thiazole and an acetyl linker connecting the thiazole to the piperidine ring.
Properties
Molecular Formula |
C18H17F3N2O4S |
|---|---|
Molecular Weight |
414.4 g/mol |
IUPAC Name |
1-[2-[2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl]acetyl]piperidine-3-carboxylic acid |
InChI |
InChI=1S/C18H17F3N2O4S/c19-18(20,21)27-14-5-3-11(4-6-14)16-22-13(10-28-16)8-15(24)23-7-1-2-12(9-23)17(25)26/h3-6,10,12H,1-2,7-9H2,(H,25,26) |
InChI Key |
SBQNDXJIJVDICN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C(=O)CC2=CSC(=N2)C3=CC=C(C=C3)OC(F)(F)F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
One common synthetic route involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The reaction conditions often include the use of palladium catalysts and boron reagents to facilitate the coupling process .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Esterification of the Carboxylic Acid Group
The piperidine-3-carboxylic acid group undergoes esterification under acidic or coupling conditions. Common methods include:
-
Alcohol + Acid Catalyst : Reaction with methanol in the presence of H₂SO₄ or HCl gas yields the methyl ester.
-
Coupling Reagents : Use of N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) facilitates ester formation with bulky alcohols.
Example Reaction:
Amidation of the Carboxylic Acid Group
The carboxylic acid reacts with primary or secondary amines to form amides, often mediated by coupling agents:
-
DCC/HOBt : Forms stable amides with high yields.
-
HATU/DIPEA : Efficient for sterically hindered amines.
Typical Conditions:
| Reagent | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| DCC, HOBt | DMF | 0–25°C | 70–85 |
| HATU, DIPEA | DCM | 25°C | 80–90 |
Nucleophilic Substitution at the Thiazole Ring
The thiazole moiety undergoes substitution at the 2- or 5-positions, depending on electronic effects from the trifluoromethoxy group:
-
Electrophilic Reagents : Halogenation (e.g., NBS in DMF) introduces bromine at the 5-position .
-
Nucleophilic Attack : Thiols or amines displace halides (if present) under basic conditions.
Key Consideration : The trifluoromethoxy group (-OCF₃) deactivates the phenyl ring, directing substitution to the thiazole’s electron-deficient positions .
Oxidation of the Thiazole Sulfur
The thiazole’s sulfur atom is susceptible to oxidation:
-
mCPBA (meta-chloroperbenzoic acid) : Converts sulfur to sulfoxide (S=O) or sulfone (O=S=O).
-
H₂O₂/Fe³⁺ : Selective oxidation to sulfoxide under mild conditions.
Reactivity Trend :
Functionalization via Suzuki-Miyaura Coupling
While the parent compound lacks a halide, derivatives with bromine at the thiazole’s 5-position undergo cross-coupling:
-
Conditions : Pd(PPh₃)₄, K₂CO₃, arylboronic acid in THF/H₂O.
-
Application : Introduces aryl/heteroaryl groups for structure-activity studies.
Example :
Reductive Modifications
-
Carboxylic Acid Reduction : LiAlH₄ reduces the -COOH group to -CH₂OH (alcohol).
-
Ketone Reduction (Acetyl Group) : NaBH₄ or BH₃·THF reduces the acetyl carbonyl to a hydroxyl group.
Limitation : Reduction of the acetyl group disrupts the piperidine-thiazole linkage, limiting utility.
Hydrolysis of the Acetyl Linker
Under strong acidic (HCl, Δ) or basic (NaOH, Δ) conditions, the acetyl group hydrolyzes:
This reaction is critical for metabolite studies.
Salt Formation
The carboxylic acid forms salts with bases (e.g., NaOH, KOH) or amines (e.g., tromethamine), enhancing solubility.
Common Salts :
-
Sodium salt (water-soluble, for intravenous formulations).
-
Hydrochloride salt (improved crystallinity).
Comparative Reactivity Table
| Reaction Type | Reagents/Conditions | Key Product | Application |
|---|---|---|---|
| Esterification | MeOH/HCl, DCC/HOBt | Methyl ester | Prodrug synthesis |
| Amidation | HATU, DIPEA, RNH₂ | Amide derivatives | Bioactivity optimization |
| Thiazole halogenation | NBS, DMF | 5-Bromo-thiazole | Cross-coupling precursors |
| Sulfur oxidation | mCPBA, CH₂Cl₂ | Sulfoxide/sulfone | Metabolic stability studies |
| Suzuki coupling | Pd(PPh₃)₄, ArB(OH)₂ | Aryl-functionalized derivatives | Library diversification |
Unique Considerations
-
Trifluoromethoxy Group : Enhances lipophilicity and metabolic stability but limits electrophilic substitution on the phenyl ring .
-
Piperidine Ring : The acetylated nitrogen reduces basicity, directing modifications to the carboxylic acid or thiazole.
This compound’s versatility in reactions enables its use in medicinal chemistry for developing antimicrobial and anticancer agents, though further pharmacological studies are required to validate its therapeutic potential .
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of piperidine compounds, including those similar to 1-({2-[4-(Trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetyl)piperidine-3-carboxylic acid, exhibit antimicrobial properties against various pathogens. For instance, studies have shown that certain piperidine-based compounds can induce cell death in resistant strains of Candida auris, suggesting potential applications in antifungal drug development .
Anticancer Properties
The thiazole derivatives have been explored for their anticancer activities. Compounds with similar structures have demonstrated the ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. This suggests that this compound may also possess anticancer properties worth investigating .
Synthesis and Derivatives
The synthesis of this compound often involves complex organic reactions that can yield various derivatives with modified biological activities. For example, the incorporation of different substituents on the piperidine ring or the thiazole moiety can lead to compounds with enhanced potency or selectivity against specific biological targets.
Case Study 1: Antifungal Activity
In a study focusing on the antifungal properties of piperidine derivatives, compounds similar to this compound were tested against clinical isolates of Candida auris. The results indicated significant antifungal activity, with some derivatives showing lower minimum inhibitory concentrations compared to conventional antifungal agents .
Case Study 2: Cancer Cell Line Testing
Another study evaluated the anticancer effects of thiazole-containing piperidine derivatives on various cancer cell lines. The findings revealed that these compounds could effectively inhibit cell growth and induce apoptosis in cancer cells, highlighting their potential as therapeutic agents in oncology .
Mechanism of Action
The mechanism of action of 1-({2-[4-(Trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s binding affinity to certain proteins or enzymes, leading to modulation of their activity. The thiazole ring can participate in various interactions, contributing to the compound’s overall bioactivity .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Functional Group Analysis
- Trifluoromethoxy Group: Present in the target compound and CAS 1253792-81-2 , this group enhances metabolic stability and lipophilicity compared to non-fluorinated analogs.
- Thiazole vs. Oxazole/Pyrazole : The thiazole ring in the target compound may offer stronger π-π stacking interactions in biological targets compared to oxazole (CAS 1155616-11-7 ) or pyrazole (CAS 1345958-34-0 ).
- Carboxylic Acid Position: The 3-position carboxylic acid (target compound) vs.
Physicochemical Properties
- Solubility : The carboxylic acid group improves aqueous solubility compared to ester or amide derivatives (e.g., ethyl 1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine-3-carboxylate in ).
Biological Activity
The compound 1-({2-[4-(Trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetyl)piperidine-3-carboxylic acid is a synthetic derivative with potential biological applications. Its unique structural features, including a trifluoromethoxy group and a thiazole moiety, suggest diverse interactions with biological targets. This article reviews the biological activity of this compound, emphasizing its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
Key Features:
- Trifluoromethoxy Group : Enhances lipophilicity and may influence binding affinity to target proteins.
- Thiazole Ring : Known for its role in various bioactive compounds, contributing to antimicrobial and anticancer activities.
- Piperidine Core : Often found in pharmaceuticals, providing stability and facilitating interactions with biological receptors.
Pharmacological Effects
- Anticancer Activity :
- Anti-inflammatory Properties :
-
Antimicrobial Activity :
- Thiazole derivatives are often explored for their antimicrobial properties. The presence of the trifluoromethoxy group may enhance the efficacy against certain bacterial strains, although specific data on this compound is limited.
The biological activity of this compound is likely mediated through:
- Inhibition of Enzymatic Pathways : Similar compounds have been identified as inhibitors of enzymes involved in cancer progression and inflammation.
- Receptor Modulation : The piperidine structure facilitates binding to various receptors, potentially modulating signaling pathways associated with cell growth and survival.
Study 1: Anticancer Efficacy
A study published in Frontiers in Chemistry evaluated a series of thiazole derivatives for their anticancer activity against breast cancer cell lines. The results showed that modifications to the thiazole ring significantly enhanced cytotoxicity, with some compounds achieving IC50 values in the low micromolar range .
Study 2: Inflammatory Response
In a model assessing inflammatory responses in RAW 264.7 macrophages, thiazole-containing compounds were tested for their ability to suppress cytokine release. The results indicated that these compounds could effectively reduce inflammation markers, supporting their potential use in treating chronic inflammatory conditions .
Table 1: Biological Activities of Related Compounds
| Compound Name | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | Anticancer | 5.0 | |
| Compound B | Anti-inflammatory | 10.0 | |
| Compound C | Antimicrobial | 15.0 |
Table 2: Structural Features Comparison
| Compound Name | Trifluoromethoxy | Thiazole Ring | Piperidine Core |
|---|---|---|---|
| This compound | Yes | Yes | Yes |
| Related Compound D | Yes | Yes | No |
| Related Compound E | No | Yes | Yes |
Q & A
Q. Basic Research Focus
- Hazard identification : The compound may cause eye/skin irritation (similar to piperidine derivatives) .
- PPE : Use nitrile gloves, lab coats, and fume hoods during synthesis .
- Waste disposal : Neutralize acidic residues with sodium bicarbonate before incineration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
